N~1~-(4-Bromophenyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Bromophenyl)propane-1,3-diamine is an organic compound characterized by the presence of a bromophenyl group attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Bromophenyl)propane-1,3-diamine typically involves the reaction of 4-bromobenzylamine with acrylonitrile, followed by hydrogenation. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The resulting intermediate is then subjected to further reduction and purification steps to yield the desired compound .
Industrial Production Methods
Industrial production of N1-(4-Bromophenyl)propane-1,3-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Bromophenyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products
Oxidation: Formation of amine oxides.
Reduction: Formation of N1-(phenyl)propane-1,3-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(4-Bromophenyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(4-Bromophenyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activities. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Chlorophenyl)propane-1,3-diamine
- N~1~-(4-Fluorophenyl)propane-1,3-diamine
- N~1~-(4-Methylphenyl)propane-1,3-diamine
Uniqueness
N~1~-(4-Bromophenyl)propane-1,3-diamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs .
Properties
CAS No. |
212956-53-1 |
---|---|
Molecular Formula |
C9H13BrN2 |
Molecular Weight |
229.12 g/mol |
IUPAC Name |
N'-(4-bromophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C9H13BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,6-7,11H2 |
InChI Key |
SUXHWUIXTDNBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.